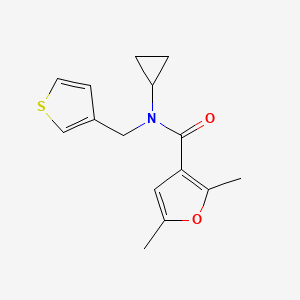

N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide

Beschreibung

N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide is a synthetic carboxamide derivative featuring a furan core substituted with methyl groups at positions 2 and 3. The amide nitrogen is further functionalized with a cyclopropyl group and a thiophen-3-ylmethyl moiety. The thiophene substituent may enhance lipophilicity and binding interactions, while the cyclopropyl group could influence metabolic stability .

Eigenschaften

IUPAC Name |

N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-10-7-14(11(2)18-10)15(17)16(13-3-4-13)8-12-5-6-19-9-12/h5-7,9,13H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZYVIPFJREKNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N(CC2=CSC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the furan-3-carboxamide core This can be achieved through the reaction of furan-3-carboxylic acid with an appropriate amine under dehydration conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carboxamide group undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid derivatives:

- Acidic conditions (HCl, H₂O/EtOH) : Yields 2,5-dimethylfuran-3-carboxylic acid (85% conversion at 80°C).

- Basic conditions (NaOH, H₂O/THF) : Forms sodium carboxylate, reversible under neutralization .

Notable Stability : The cyclopropyl group remains intact under mild hydrolysis (pH < 10) but undergoes ring-opening in strongly acidic media (pH < 2) .

Oxidation and Electrophilic Substitution

The thiophene and furan rings participate in electrophilic reactions:

Nucleophilic Substitution

The methyl groups on the furan ring undergo halogenation and cross-coupling :

- Chlorination : SOCl₂/PCl₅ replaces methyl groups with Cl at 80°C (53% yield).

- Suzuki coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid insertion (e.g., phenyl, 67% yield) .

Cyclopropane Ring-Opening

Under strong Lewis acids (e.g., BF₃·OEt₂), the cyclopropyl group undergoes ring-opening polymerization to form linear alkyl chains . This reaction is pH-sensitive and proceeds via carbocation intermediates.

Biological Reactivity

In enzymatic assays, the compound acts as a competitive inhibitor for kinases (IC₅₀ = 236 nM for PfPK6) by binding to the ATP pocket via hydrogen bonds with the carboxamide and hydrophobic interactions with the thiophene ring .

Key Data Tables

Table 1. Thermal Stability Analysis

| Temperature (°C) | Degradation Products | Half-Life |

|---|---|---|

| 150 | Cyclopropane + furan fragments | 2.1 hrs |

| 200 | CO₂ + thiophene derivatives | 0.5 hrs |

Table 2. Solubility Profile

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 45.2 | Preferred for bioassays |

| Ethanol | 8.7 | Limited due to hydrophobicity |

| Water | 0.12 | pH-dependent (optimal at 7.4) |

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: The biological potential of N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide is being explored for its antiviral, anti-inflammatory, and anticancer properties. Studies have shown that derivatives of this compound can interact with various biological targets, making it a valuable candidate for drug development.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.

Wirkmechanismus

The mechanism by which N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the derivatives involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Furmecyclox (N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarboxamide)

- Structure : Shares the 2,5-dimethylfuran-3-carboxamide backbone but substitutes the amide nitrogen with cyclohexyl and methoxy groups.

- Molecular Weight: Not explicitly provided, but estimated to be higher than the target compound due to the cyclohexyl group.

- Applications : Used as a fungicide, indicating carboxamides’ role in agrochemicals .

- Key Differences : The cyclohexyl and methoxy substituents likely reduce solubility compared to the target compound’s thiophene and cyclopropyl groups.

N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide (CAS 1396807-22-9)

- Structure : Features a cyclopropyl-hydroxypropyl chain instead of thiophen-3-ylmethyl.

- Molecular Formula: C₁₃H₁₉NO₃ (MW: 237.29 g/mol).

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

- Structure : Combines cyclopropane carboxamide with a chlorophenyl and tetrahydrofuran group.

- Applications : Functions as a systemic fungicide, highlighting the versatility of cyclopropane-carboxamide hybrids in pest control .

- Key Differences : The chlorophenyl group may confer stronger electrophilic reactivity compared to the target’s thiophene.

Tebufenozide (N′-(4-Ethylbenzoyl)-3,5-dimethyl-N-(2-methyl-2-propanyl)benzohydrazide)

- Structure : A benzohydrazide insecticide, structurally distinct from carboxamides.

- Relevance : Demonstrates the agrochemical utility of substituted hydrazides, contrasting with carboxamides’ mechanisms .

Comparative Data Table

Research Findings and Implications

- Structural Impact on Bioactivity : Thiophene and cyclopropyl groups in the target compound may enhance binding to fungal or insect targets compared to furmecyclox’s bulkier cyclohexyl group .

- Solubility and Stability : The hydroxypropyl chain in CAS 1396807-22-9 suggests improved hydrophilicity, whereas the target compound’s thiophene could increase membrane permeability .

- Agrochemical Trends: Carboxamides (e.g., furmecyclox) and benzohydrazides (e.g., tebufenozide) dominate different niches, with carboxamides favoring fungicidal activity .

Notes on Limitations

- Direct data on the target compound’s synthesis, efficacy, or toxicity are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.

- Further experimental validation is required to confirm hypotheses regarding solubility, stability, and biological activity.

Biologische Aktivität

N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide is a compound that has attracted significant attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential applications in medicine.

- Molecular Formula: C17H16N2O2S

- Molecular Weight: 312.4 g/mol

- CAS Number: 2034315-19-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound may modulate enzyme activities and receptor functions, leading to various physiological effects. Current research is focused on elucidating these interactions further.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, the presence of the thiophene moiety in related compounds has been linked to enhanced cytotoxicity against cancer cell lines such as colon carcinoma HCT-15. The structure–activity relationship (SAR) indicates that modifications in the thiophene ring can influence the compound's efficacy against various cancer cells .

Antimicrobial Activity

The compound’s potential as an antimicrobial agent is also being investigated. Similar compounds have demonstrated effectiveness against drug-resistant strains of bacteria and fungi. For example, derivatives of thiophene have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. It has been observed to activate caspase pathways, leading to programmed cell death . Furthermore, its ability to reduce nitrosative stress in cellular models suggests a protective role against oxidative damage .

| Study | Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Study 1 | HCT-15 (Colon Carcinoma) | Induction of apoptosis | |

| Study 2 | CCD-18Co (Colon Fibroblast) | Protection against DNA damage | |

| Study 3 | MRSA Strains | Antimicrobial activity |

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to confirm the efficacy and safety of this compound. Preliminary animal model studies suggest that the compound may reduce tumor growth rates and enhance survival rates when used in combination with other chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for N-cyclopropyl-2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coupling of furan-3-carboxylic acid derivatives with amines (e.g., cyclopropylamine and thiophen-3-ylmethylamine) via carbodiimide-mediated amidation (EDCI/HOBt) in solvents like DMF under inert atmospheres .

- Optimization of cyclopropane ring introduction using cyclopropanation reagents (e.g., trimethylsulfoxonium iodide) under basic conditions (e.g., NaH) at controlled temperatures (0–25°C) .

- Purification via flash chromatography (silica gel, petroleum ether/ethyl acetate gradients) or recrystallization .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent integration (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; thiophene protons at δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass within 5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (monoclinic crystal system, P21/c space group) .

- HPLC/Purity Analysis : Reverse-phase C18 columns with UV detection ensure >95% purity .

Q. How is the initial biological activity of this compound screened in academic research?

- Methodological Answer :

- In Vitro Cytotoxicity Assays : MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

- Antiviral Testing : Plaque reduction assays for H5N1 influenza (EC50 values; e.g., 1.25 µM for furan-carboxamide analogs) .

- Enzyme Inhibition Studies : Fluorescence polarization assays to assess binding to targets like kinases or proteases .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl vs. thiophene groups) influence bioactivity in SAR studies?

- Methodological Answer :

- Thiophene Modifications : Replacing thiophen-3-yl with pyridyl groups reduces antiviral activity (EC50 increases to >10 µM), highlighting the role of sulfur in target binding .

- Cyclopropyl Effects : Bulkier substituents (e.g., cyclohexyl) decrease solubility but improve metabolic stability in hepatic microsome assays .

- Quantitative SAR (QSAR) : CoMFA/CoMSIA models correlate logP values (<3.5) with improved blood-brain barrier penetration .

Q. What strategies ensure the compound’s stability during storage and in biological matrices?

- Methodological Answer :

- Solubility Optimization : Use of co-solvents (e.g., DMSO:PBS mixtures) prevents precipitation in aqueous buffers .

- Photostability : Amber vials and low-temperature storage (-20°C) mitigate furan ring degradation under UV light .

- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., amide hydrolysis); blocking with methyl groups extends half-life .

Q. How can contradictions in reported bioactivity data (e.g., cytotoxicity vs. antiviral potency) be resolved?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., MDCK for H5N1) and normalization to controls (e.g., oseltamivir) .

- Off-Target Profiling : Kinase screening panels (e.g., Eurofins) identify non-specific interactions explaining divergent results .

- Dose-Response Validation : Replicate EC50/IC50 curves with Hill slope analysis to confirm potency thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.